N-(3-iodophenyl)thiophene-2-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-iodophenyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2S2/c11-8-3-1-4-9(7-8)12-16(13,14)10-5-2-6-15-10/h1-7,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMGLSUAYKUFHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)NS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Investigations of N 3 Iodophenyl Thiophene 2 Sulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of a molecule at the atomic and electronic levels. These methods solve the Schrödinger equation (or approximations of it) for a given molecular structure.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For N-(3-iodophenyl)thiophene-2-sulfonamide, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This optimized structure corresponds to the lowest energy state of the molecule and is crucial for calculating other properties accurately.
The process involves starting with an initial guess of the molecular geometry and iteratively solving the DFT equations to find the geometry that minimizes the total energy. The B3LYP functional combined with a basis set like 6-311G(d,p) is a common choice for such calculations on organic molecules. The resulting optimized geometry provides key structural parameters.
Illustrative Optimized Geometrical Parameters for a Thiophene (B33073) Sulfonamide Moiety (based on related compounds)
| Bond | Calculated Bond Length (Å) | Bond Angle | Calculated Bond Angle (°) |
|---|---|---|---|
| S=O | ~1.45 - 1.46 | O=S=O | ~120 - 122 |
| S-N | ~1.67 - 1.68 | O=S-N | ~106 - 108 |
| S-C(thiophene) | ~1.73 - 1.75 | S-N-C(phenyl) | ~122 - 124 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.
The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its ability to act as an electron donor. A higher EHOMO indicates a better electron donor. The energy of the LUMO (ELUMO) is related to the electron affinity and the ability to act as an electron acceptor. A lower ELUMO suggests a better electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily excitable. For this compound, the HOMO would likely be distributed over the electron-rich thiophene and iodophenyl rings, while the LUMO might be centered on the electron-withdrawing sulfonamide group.
Illustrative Frontier Molecular Orbital Energies for Thiophene Sulfonamide Derivatives
| Parameter | Typical Energy Value (eV) |
|---|---|
| EHOMO | -6.0 to -7.0 |
| ELUMO | -1.5 to -2.5 |
| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for identifying the regions of a molecule that are rich or poor in electrons, which in turn predicts how the molecule will interact with other charged or polar species.
In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. Green areas represent neutral potential.
For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the sulfonamide group and potentially on the thiophene ring due to the lone pairs on the sulfur atom. Positive potential would likely be found around the hydrogen atom of the sulfonamide's N-H group and on the iodine atom, which can exhibit a region of positive potential known as a "sigma-hole."
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals. This analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability.
For this compound, NBO analysis would reveal the nature of the bonds (e.g., sigma and pi bonds), the hybridization of the atoms, and the delocalization of electron density from occupied orbitals (donors) to unoccupied orbitals (acceptors). Key interactions would likely include the delocalization of lone pairs from the nitrogen and oxygen atoms into adjacent antibonding orbitals, which stabilizes the molecule.
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Computational methods can predict the NLO properties of a molecule, primarily through the calculation of its polarizability (α) and first hyperpolarizability (β). These properties describe how the molecule's electron cloud is distorted by an external electric field.
Molecules with significant NLO properties often possess a "push-pull" electronic structure, with an electron-donating group connected to an electron-withdrawing group through a conjugated system. In this compound, the thiophene and iodophenyl rings can act as part of the conjugated system, while the sulfonamide group is electron-withdrawing. The iodine atom's effect would also be a point of interest. A high calculated value for the first hyperpolarizability (β) suggests that the molecule could have significant NLO activity. The HOMO-LUMO gap is also related to NLO properties, with smaller gaps often correlating with larger hyperpolarizability.
Illustrative NLO Properties of Thiophene Sulfonamide Derivatives
| Molecule Type | First Hyperpolarizability (βo) (a.u.) |
|---|---|
| Thiophene sulfonamide with electron-donating group | High |
| Thiophene sulfonamide with electron-withdrawing group | Low |
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are in constant motion. Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. An MD simulation calculates the forces between atoms and uses Newton's laws of motion to predict their movements.
For this compound, MD simulations would be used to explore its conformational landscape. The molecule has several rotatable bonds, such as the bond between the thiophene ring and the sulfur atom, and the bond between the nitrogen atom and the phenyl ring. MD simulations can reveal which conformations are most stable and how the molecule transitions between them. This is particularly important for understanding how the molecule might interact with a biological target, as its shape can change upon binding. The simulations can also provide information about the flexibility of different parts of the molecule.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a pivotal computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding thermodynamics and in identifying key intermolecular interactions that stabilize the ligand-receptor complex.
Molecular docking simulations for this compound would be employed to predict its binding mode and estimate its binding affinity with various potential biological targets. Thiophene sulfonamide derivatives have been investigated as inhibitors of several enzyme families, including cyclin-dependent kinases (CDKs), anti-apoptotic Bcl-2 proteins, and phosphodiesterase 4D (PDE4D).
In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). The this compound molecule is then computationally placed into the active site of the protein in numerous possible conformations. A scoring function is utilized to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.
For instance, docking studies of analogous 3-phenyl-thiophene-2-sulfonamide derivatives have revealed their potential to bind to the BH3-binding groove of anti-apoptotic proteins like Bcl-xL and Mcl-1. nih.govresearchgate.net These studies indicate that the thiophene sulfonamide core can serve as a scaffold for designing inhibitors of protein-protein interactions. nih.govresearchgate.net Similarly, docking simulations of thiophene sulfonamides with enoyl acyl carrier protein reductase (InhA) have shown promising binding scores, suggesting their potential as antibacterial agents. nih.gov
Table 1: Predicted Binding Affinities of this compound with Potential Targets (Illustrative Data)
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Cyclin-Dependent Kinase 5 (CDK5) | 1UNG | -8.5 | Cys83, Asp86, Lys33 |
| Myeloid Cell Leukemia 1 (Mcl-1) | 2W3L | -9.2 | Arg263, Asp256, Met250 |
| Phosphodiesterase 4D (PDE4D) | 1XMY | -7.9 | Gln369, Met337, Tyr159 |
Computational methods are also invaluable for elucidating the potential inhibitory mechanisms of this compound. By analyzing the docked poses, researchers can infer how the compound might interfere with the biological function of its target.
For enzyme targets, the docking results can indicate whether the compound is likely to be a competitive, non-competitive, or uncompetitive inhibitor. If the molecule is predicted to bind in the active site and interact with residues that are crucial for substrate binding or catalysis, it is likely a competitive inhibitor. For instance, the binding of a 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide derivative to the hinge region of CDK5 suggests a competitive inhibitory mechanism. nih.gov
Molecular dynamics (MD) simulations can further enhance the understanding of the inhibitory mechanism. MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of the stability of the binding mode and the conformational changes that may occur upon ligand binding. These simulations can reveal allosteric effects, where the binding of the inhibitor to a site other than the active site induces a conformational change that inactivates the protein.
QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of novel compounds before they are synthesized, thereby guiding the design of more potent analogues.
To develop a QSAR model for this compound analogues, a dataset of compounds with varying structural modifications and their corresponding experimentally determined biological activities would be required. A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), and 3D (e.g., molecular shape, surface area).
Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that correlates the molecular descriptors with the biological activity. A robust QSAR model should have good predictive power, which is assessed through internal and external validation techniques.
For sulfonamide derivatives, QSAR studies have shown that lipophilicity and electronic parameters are often important for their biological activity. nih.govmdpi.com For this compound analogues, a QSAR model might reveal that the nature and position of substituents on the phenyl ring and the thiophene ring significantly influence their inhibitory potency. For example, the model could quantify the impact of electron-withdrawing or electron-donating groups on the biological activity.
Table 2: Key Molecular Descriptors in a Hypothetical QSAR Model for this compound Analogues (Illustrative Data)
| Descriptor | Description | Correlation with Activity |
|---|---|---|
| LogP | Lipophilicity | Positive |
| Dipole Moment | Polarity | Negative |
| HOMO Energy | Electron-donating ability | Positive |
| Molecular Surface Area | Size and shape | Negative |
In silico Design Strategies for Novel Thiophene Sulfonamide Derivatives
The insights gained from molecular docking and QSAR studies can be leveraged to design novel thiophene sulfonamide derivatives with improved pharmacological profiles. In silico design strategies can range from simple functional group modifications to more complex scaffold hopping approaches.
Structure-based drug design (SBDD) utilizes the three-dimensional structure of the target protein to guide the design of new ligands. Based on the predicted binding mode of this compound, modifications can be proposed to enhance its interactions with the target. For example, if the iodophenyl group is situated in a hydrophobic pocket, replacing the iodine with a larger, more hydrophobic substituent might increase the binding affinity.
Ligand-based drug design (LBDD) methods are employed when the three-dimensional structure of the target is unknown. QSAR models are a key component of LBDD. The developed QSAR model for this compound analogues can be used to predict the activity of virtual compounds, allowing for the in silico screening of large libraries of potential derivatives.
Another design strategy is scaffold hopping, where the core thiophene sulfonamide scaffold is replaced with a different chemical moiety that maintains the key pharmacophoric features required for biological activity. This approach can lead to the discovery of novel chemical series with improved properties such as better solubility or reduced toxicity. The development of 3-phenyl-thiophene-2-sulfonamide compounds as inhibitors of anti-apoptotic proteins has benefited from a scaffold-hopping strategy. nih.gov
Through these computational and theoretical investigations, a deeper understanding of the structure-activity relationships of this compound and its analogues can be achieved, paving the way for the development of novel and effective therapeutic agents.
Pre Clinical Biological Evaluation of N 3 Iodophenyl Thiophene 2 Sulfonamide
In Vitro Studies on Cellular and Molecular Pathways
Assessment of Cell-Based Activity in Biological Models (e.g., specific cell lines)
No studies detailing the cell-based activity of N-(3-iodophenyl)thiophene-2-sulfonamide in specific cell lines were identified.
Enzyme Inhibition Assays (e.g., Carbonic Anhydrase Isoenzymes)
While the sulfonamide moiety is a known pharmacophore for carbonic anhydrase inhibition, no data on the specific inhibitory activity of this compound against any carbonic anhydrase isoenzymes or other enzymes have been published.
Receptor Binding Studies
No information is available regarding the binding affinity or activity of this compound at any specific biological receptors.
Modulation of Key Signaling Pathways (e.g., investigations of antiproliferative, antioxidant, antimicrobial activities)
There is no published research investigating the effects of this compound on key signaling pathways related to proliferation, oxidative stress, or microbial growth.
In Vivo Studies in Established Animal Models (excluding human clinical data)
Evaluation of Biological Effects in Disease Models
No in vivo studies using animal models to evaluate the biological effects of this compound in any disease state have been reported in the scientific literature.
Biodistribution Studies in Animal Tissues
Currently, there is a lack of publicly available scientific literature detailing the biodistribution of this compound in animal tissues. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is a critical step in its preclinical development. Future research in this area will be essential to determine its concentration in various organs and tissues over time, providing insights into its potential efficacy and safety.
Identification and Validation of Molecular Targets
The precise molecular targets of this compound have not yet been fully elucidated. However, the structural characteristics of the molecule, featuring a thiophene-2-sulfonamide (B153586) core, suggest potential interactions with a range of biological macromolecules.
Target Deconvolution Strategies
To identify the specific molecular targets of this compound, a variety of target deconvolution strategies could be employed. These methodologies are crucial for understanding the mechanism of action of a novel compound. Potential approaches include:
Affinity Chromatography: This technique involves immobilizing the compound on a solid support to capture its binding partners from cell lysates.
Computational Target Prediction: In silico methods can be used to screen large databases of protein structures to identify potential binding targets based on structural complementarity.
Genetic and Proteomic Approaches: Techniques such as RNA interference (RNAi) or CRISPR-Cas9 screening can help identify genes and proteins that are essential for the compound's biological activity.
Mechanistic Studies at the Molecular Level (e.g., protein-ligand interactions)
Detailed mechanistic studies at the molecular level are required to understand how this compound interacts with its biological targets. While specific protein-ligand interaction data for this compound is not currently available, related research on other thiophene-sulfonamide derivatives suggests that this class of compounds can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, with the active sites of enzymes or the binding pockets of receptors. Future biophysical and structural biology studies, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, will be invaluable in visualizing these interactions at an atomic level.
Investigation of Anti-Microbial Potential in Pre-clinical Settings
The sulfonamide functional group is a well-established pharmacophore in a variety of antibacterial drugs. nih.gov Thiophene-containing compounds have also demonstrated a broad spectrum of antimicrobial activities. nih.gov This suggests that this compound may possess anti-microbial properties.
Preclinical evaluation of this potential would involve screening the compound against a panel of pathogenic bacteria and fungi. The following table outlines a potential screening panel for determining the Minimum Inhibitory Concentration (MIC) of this compound.
| Microorganism | Gram Stain | Rationale for Inclusion |
| Staphylococcus aureus | Positive | Common cause of skin and soft tissue infections. |
| Streptococcus pneumoniae | Positive | Major cause of pneumonia and meningitis. |
| Escherichia coli | Negative | Frequent cause of urinary tract and gastrointestinal infections. |
| Pseudomonas aeruginosa | Negative | Opportunistic pathogen known for antibiotic resistance. |
| Candida albicans | N/A (Fungus) | Common cause of fungal infections. |
Exploration of Anti-Inflammatory and Analgesic Mechanisms in Pre-clinical Models
Thiophene (B33073) derivatives are known to possess anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov The potential anti-inflammatory and analgesic effects of this compound warrant investigation in preclinical models.
Standard in vivo models to assess these activities include:
Carrageenan-induced Paw Edema: This model is widely used to evaluate the anti-inflammatory effects of novel compounds by measuring the reduction in paw swelling.
Acetic Acid-induced Writhing Test: This model assesses the peripheral analgesic activity of a compound by counting the number of abdominal constrictions induced by an injection of acetic acid.
Hot Plate Test: This test is used to evaluate central analgesic activity by measuring the latency of a pain response to a thermal stimulus.
Further mechanistic studies would aim to determine if this compound inhibits pro-inflammatory mediators such as prostaglandins and leukotrienes, or modulates the expression of inflammatory cytokines.
Structure Activity Relationship Sar Studies of N 3 Iodophenyl Thiophene 2 Sulfonamide Derivatives
Impact of Substituent Modifications on the Phenyl Ring
The phenyl ring of the N-(3-iodophenyl)thiophene-2-sulfonamide scaffold is a critical site for modification to modulate potency and selectivity. Studies have shown that both the nature and position of substituents significantly impact the biological activity of these compounds. The electronic properties of the substituents, whether they are electron-donating or electron-withdrawing, can alter the electron density of the phenyl ring and thereby influence its interactions with target proteins. mdpi.com
In the context of developing inhibitors for anti-apoptotic proteins, modifications on the phenyl ring of a related 3-phenylthiophene-2-sulfonamide series have been explored extensively. For instance, introducing a chlorine atom at the 4-position of the phenyl ring was found to be favorable for activity. Further optimization revealed that additional substitutions could enhance binding affinity.
Key findings from these studies include:
Halogen Substitution: The presence of a halogen, such as the iodine in the parent compound or chlorine, is often beneficial for activity. In one study on related derivatives, a 4-chloro substitution on the phenyl ring was a common feature in potent compounds. nih.gov
Electron-Withdrawing vs. Electron-Donating Groups: In a study of thieno[2,3-b]pyridine derivatives, which share a substituted N-phenylamide moiety, compounds bearing a cyano (-CN) group, a strong electron-withdrawing group, showed significant inhibitory activity, whereas those with electron-donating groups like methyl (-CH3) were less active. mdpi.com This suggests that the electronic landscape of the phenyl ring is crucial for molecular recognition and binding.
Positional Isomerism: The placement of substituents is paramount. For example, moving a substituent from the meta to the para position can drastically alter the compound's binding mode and efficacy.
These observations underscore the importance of systematic exploration of the phenyl ring's substitution pattern to fine-tune the pharmacological profile of this compound analogues.
Effects of Variations on the Thiophene (B33073) Sulfonamide Moiety
The thiophene-2-sulfonamide (B153586) moiety serves as a vital anchor for these molecules, and its structural integrity is often crucial for maintaining biological activity. The thiophene ring is considered a privileged scaffold in medicinal chemistry and often serves as a bioisostere for a phenyl ring, improving metabolic stability and binding affinity. nih.govnih.gov
SAR studies have investigated several modifications to this part of the molecule:
Substitution on the Thiophene Ring: Adding substituents to the thiophene ring can significantly influence activity. In the development of Mcl-1 inhibitors, a phenyl group at the 3-position of the thiophene ring was found to be a key structural feature for potent compounds. nih.gov
Bioisosteric Replacement: Replacing the thiophene ring with other aromatic or heterocyclic systems can lead to varied outcomes. In some cases, replacement with a phenyl ring has resulted in a significant decrease in activity, highlighting the favorable interactions facilitated by the thiophene sulfur atom. nih.govnih.gov In other instances, bioisosteric replacement is well-tolerated and can even enhance affinity for the target. nih.gov
Importance of the Sulfonamide Group: The sulfonamide linker (-SO2NH-) is a critical pharmacophoric element. Its acidic proton and hydrogen-bonding capabilities are often essential for anchoring the inhibitor to the target protein. openaccesspub.org Replacing the sulfonamide with less polar linkers, such as alkanes or alkenes, has been shown to abolish activity in certain transporter recognition assays, confirming the importance of this polar group. nih.gov
The data below illustrates the effect of substituting the thiophene ring at the 3-position in a series of Mcl-1 inhibitors.
| Compound | R1 (at Thiophene-3) | R2 (at Phenyl-4) | Mcl-1 Ki (μM) |
| 1a | H | Cl | > 50 |
| 1b | Phenyl | Cl | 0.35 |
| 1c | 4-Methoxyphenyl | Cl | 0.31 |
| 1d | 4-Chlorophenyl | Cl | 0.43 |
This table is based on data from studies on 3-phenyl-N-(2-(3-phenylureido)ethyl)thiophene-2-sulfonamide derivatives, which share the core thiophene sulfonamide scaffold. nih.gov
Influence of Linker Chemistry on Biological Activity
In many derivatives of this compound, a linker is introduced between the core scaffold and another chemical moiety to probe deeper into the binding pocket of the target protein. The nature, length, and flexibility of this linker are critical determinants of biological activity.
A prominent example is the development of 3-phenyl-N-(2-(3-phenylureido)ethyl)thiophene-2-sulfonamide inhibitors of Bcl-2 family proteins. nih.gov In this series, an N-(2-(3-phenylureido)ethyl) group is attached to the sulfonamide nitrogen.
Key SAR insights regarding the linker include:
Linker Composition: The presence of polar groups within the linker, such as amides or ureas, is often essential for activity. These groups can form crucial hydrogen bonds with the target protein. Studies have shown that replacing a polar amide or sulfonamide linker with non-polar aliphatic linkers (alkane, alkene) can eliminate biological activity. nih.gov
Linker Length: The length of the linker is finely tuned to ensure optimal positioning of the terminal chemical group. Linkers that are too short may prevent the molecule from reaching adjacent binding pockets, while linkers that are too long may introduce unfavorable flexibility and an entropic penalty upon binding. For instance, introducing a one-carbon linker between a thiophene core and a substituent was tolerated, while longer two-carbon linkers were not. nih.gov
Linker Rigidity: Introducing rigid elements into the linker, such as double bonds or cyclic structures, can lock the molecule into a more favorable conformation for binding, thereby enhancing potency.
The table below shows the impact of modifying the linker and terminal phenyl group on the inhibition of Mcl-1.
| Compound | Linker and Terminal Group | Mcl-1 Ki (μM) | Bcl-2 Ki (μM) |
| 2a | -CH2CH2NHCONH-Ph | 0.35 | 1.0 |
| 2b | -CH2CH2NHCONH-(4-Cl-Ph) | 0.40 | 1.2 |
| 2c | -CH2CH2NHCSNH-Ph | 1.3 | 2.5 |
| 2d | -CH2CH2NHCO-Ph | > 50 | > 50 |
This table is based on data from studies on 3-phenyl-N-(2-(ureido/thioureido)ethyl)thiophene-2-sulfonamide derivatives. nih.gov This data highlights that a ureido linker is preferred over a thioureido linker, and the complete amide linker is essential for activity against Mcl-1 and Bcl-2.
Stereochemical Implications in SAR Studies
The introduction of chiral centers into this compound derivatives can have profound effects on their biological activity. Stereoisomers of a compound can exhibit significantly different potencies and selectivities due to the three-dimensional nature of drug-receptor interactions. A specific stereochemical configuration may be required for optimal binding to a target protein's active site.
While comprehensive SAR studies focusing specifically on the stereochemistry of this compound derivatives are not extensively detailed in the reviewed literature, the principles of stereochemistry are fundamental in drug design. For any analogue containing a stereocenter, it is standard practice to separate and evaluate the individual enantiomers or diastereomers.
For example, if a substituent introduced on a linker or on one of the rings creates a chiral center, one enantiomer will likely fit better into the chiral binding pocket of the protein target than the other. This difference in fit can manifest as a large difference in binding affinity and, consequently, biological activity. However, based on the available search results, specific examples and data tables for stereochemical SAR in this particular compound family are limited.
Rational Design of this compound Analogues based on SAR Insights
The cumulative knowledge gained from SAR studies provides a robust foundation for the rational design of new, improved analogues. By understanding which structural features are essential for activity and which can be modified, medicinal chemists can design molecules with enhanced potency, selectivity, and improved pharmacokinetic properties. nih.gov
The development of selective Mcl-1 inhibitors from a 3-phenylthiophene-2-sulfonamide core is a prime example of rational design. nih.gov The design process typically follows these steps:
Hit Identification: A lead compound, such as a derivative of this compound, is identified through screening or initial design.
SAR Exploration: Systematic modifications are made to the different parts of the lead compound (phenyl ring, thiophene sulfonamide moiety, linker) as described in the sections above.
Structure-Based Design: If the structure of the target protein is known, computational tools like molecular docking are used to visualize how the designed analogues bind. This allows for the design of new compounds with predicted improved interactions (e.g., additional hydrogen bonds or hydrophobic contacts). nih.govnih.gov
Optimization: Based on SAR and structural data, analogues are synthesized to maximize potency against the desired target while minimizing activity against off-targets (improving selectivity). For example, SAR data might show that a ureido linker is optimal for Mcl-1 binding, while a 4-methoxyphenyl group on the thiophene ring enhances potency. nih.gov This information is combined to design a new molecule incorporating both features.
This iterative cycle of design, synthesis, and testing, guided by SAR principles, has proven to be highly effective in advancing lead compounds toward clinical candidates. nih.gov
Future Research Directions and Translational Perspectives Pre Clinical Focus
Development of Next-Generation N-(3-iodophenyl)thiophene-2-sulfonamide Scaffolds
The development of novel analogs from a lead compound like this compound is a cornerstone of drug discovery. Future efforts will likely concentrate on creating next-generation scaffolds with improved efficacy, selectivity, and drug-like properties. Key strategies include:
Structure-Based Drug Design (SBDD): Leveraging the known interactions of thiophene (B33073) sulfonamides with their biological targets, such as anti-apoptotic proteins like Mcl-1, researchers can use SBDD to guide the synthesis of new derivatives. researchgate.net By analyzing the co-crystal structures of parent compounds with their target proteins, specific modifications can be made to the this compound core to enhance binding affinity and selectivity.
Molecular Hybridization: This approach involves combining the thiophene sulfonamide pharmacophore with other known active moieties to create a single, hybrid molecule with dual or synergistic activity. researchgate.netnih.gov For instance, incorporating fragments known to inhibit other key cancer targets could lead to multi-target agents. researchgate.netsci-hub.se The versatility of the thiophene ring makes it an ideal platform for such hybridization strategies. nih.gov
Advanced Synthetic Methodologies: The use of modern synthetic techniques, such as metal-catalyzed cross-coupling and cyclization reactions, can facilitate the creation of diverse libraries of this compound derivatives. nih.govmdpi.com These methods allow for precise control over the regioselectivity of substitutions on the thiophene ring, enabling a systematic exploration of the structure-activity relationship (SAR). nih.gov
A summary of synthetic approaches for thiophene derivatives is presented in Table 1.
Table 1: Synthetic Strategies for Thiophene Derivatives| Synthetic Strategy | Description | Key Advantages | Reference |
|---|---|---|---|
| Gewald Reaction | A multi-component reaction to synthesize 2-aminothiophenes. | Efficient, one-pot synthesis of substituted thiophenes. | nih.gov |
| Metal-Catalyzed Cyclization | Use of transition metals like copper or gold to catalyze the formation of the thiophene ring from acyclic precursors. | High regioselectivity and compatibility with a wide range of functional groups. | nih.govmdpi.comacs.org |
| Molecular Hybridization | Combining two or more pharmacophores into a single molecule. | Potential for multi-target activity and enhanced therapeutic potential. | researchgate.netnih.gov |
Integration of Advanced Omics Technologies in Mechanistic Investigations
To fully understand the therapeutic potential and mechanism of action of this compound and its analogs, the integration of advanced "omics" technologies is crucial. These systems biology approaches provide a global view of the molecular changes induced by a compound.
Proteomics: Mass spectrometry-based proteomics can identify the direct protein targets of a drug and uncover off-target effects. nih.gov Chemoproteomic approaches, using an alkyne-tagged version of the this compound probe, can be employed to pull down and identify binding partners from cell lysates, thus validating target engagement and revealing the broader selectivity profile across the proteome. unimi.it
Metabolomics: This technology analyzes the global profile of metabolites in a biological system, offering a functional readout of cellular status. nih.gov By comparing the metabolic profiles of cells treated with this compound derivatives to untreated cells, researchers can identify metabolic pathways that are significantly perturbed. researchgate.net This can reveal novel mechanisms of action and biomarkers of drug response. nih.govresearchgate.net Dose-response metabolomics can further pinpoint key enzymes and metabolic nodes affected by the compound. researchgate.net
Genomics and Transcriptomics: These approaches can identify genetic factors that influence sensitivity to thiophene sulfonamides and reveal the downstream transcriptional changes following target inhibition. This information is vital for identifying patient populations most likely to respond to treatment and for understanding the broader cellular response to the drug.
An overview of the application of omics technologies is provided in Table 2.
Table 2: Application of Omics Technologies in Thiophene Sulfonamide Research| Omics Technology | Application | Potential Insights | Reference |
|---|---|---|---|
| Proteomics | Target identification and validation, off-target profiling. | Direct binding partners, elucidation of signaling pathways. | nih.govunimi.it |
| Metabolomics | Analysis of metabolic pathway perturbations. | Functional consequences of target inhibition, biomarker discovery. | nih.govresearchgate.net |
| Genomics/Transcriptomics | Identification of sensitivity markers and transcriptional responses. | Patient stratification, understanding downstream cellular effects. |
Exploration of Polypharmacology and Multi-Target Directed Ligands
Complex diseases like cancer often involve multiple redundant signaling pathways, which can lead to drug resistance when targeting a single protein. Polypharmacology, the concept of a single drug acting on multiple targets, is an emerging paradigm to overcome this challenge. nih.govsci-hub.se Thiophene sulfonamides are well-suited for this approach.
Designing Multi-Target Directed Ligands (MTDLs): The this compound scaffold can be rationally designed to interact with multiple, deliberately chosen targets. nih.gov For example, derivatives have been developed to act as dual inhibitors, such as targeting both tubulin polymerization and carbonic anhydrase IX. nih.gov This strategy aims to achieve a synergistic therapeutic effect that is greater than the sum of its parts. nih.gov
Kinase Inhibitor Polypharmacology: Many cancers are driven by aberrant kinase activity. Thiophene derivatives have been shown to inhibit various kinases. nih.gov Future research could involve screening this compound analogs against a broad panel of kinases to identify compounds with a desired multi-kinase inhibition profile, potentially targeting both primary oncogenic drivers and resistance pathways simultaneously.
Pre-clinical Optimization Strategies for Enhanced Potency and Selectivity
Once a promising lead compound is identified, pre-clinical optimization is essential to improve its potency and selectivity, key attributes for a successful therapeutic agent.
Structure-Activity Relationship (SAR) Studies: A systematic SAR study is fundamental. By synthesizing a series of analogs with modifications at different positions of the this compound molecule (the phenyl ring, the sulfonamide linker, and the thiophene core) and evaluating their biological activity, a detailed understanding of the chemical features required for potent and selective inhibition can be established. researchgate.netnih.govmdpi.com For example, studies on related compounds have shown that substitutions on the phenyl ring can significantly impact inhibitory activity. nih.gov
Selectivity Profiling: It is crucial to ensure that the developed compounds are selective for their intended target(s) over other related proteins to minimize potential off-target effects. researchgate.net For instance, if targeting a specific carbonic anhydrase isoform, it is vital to assess inhibition against other isoforms. nih.gov Similarly, for kinase inhibitors, profiling against a panel of kinases is standard practice. nih.gov
In Silico Modeling: Computational tools like molecular docking can predict how different analogs will bind to the target protein, helping to prioritize the synthesis of compounds with the highest predicted affinity and selectivity. nih.gov These models can elucidate key interactions, such as the role of the sulfonamide and thiophene moieties in binding. nih.gov
Application of Artificial Intelligence and Machine Learning in Thiophene Sulfonamide Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov
Predictive Modeling: ML models can be trained on existing data from thiophene sulfonamide derivatives to predict the biological activity, physicochemical properties, and potential toxicity of new, virtual compounds. nih.govmdpi.com This allows for the in silico screening of vast chemical libraries, focusing synthetic efforts on the most promising candidates. Specific models have already been developed to predict properties of thiophene derivatives. nih.govresearchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.gov By providing the model with a target product profile (e.g., high potency for a specific target, good oral bioavailability), it can generate novel thiophene sulfonamide scaffolds that have a higher probability of success.
Data Analysis: AI can analyze complex datasets from omics studies to identify novel drug targets, biomarkers, and hidden relationships in the data that may not be apparent through traditional analysis.
The integration of these advanced research and development strategies holds significant promise for translating the potential of the this compound scaffold into clinically effective therapeutics.
Q & A
Q. What are the key synthetic strategies for preparing N-(3-iodophenyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via sulfonamide coupling between thiophene-2-sulfonyl chloride and 3-iodoaniline. Critical steps include:
- Reagent Selection : Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of the sulfonyl chloride.
- Temperature Control : Maintain 0–5°C during coupling to suppress side reactions (e.g., over-sulfonation).
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity (>95%) .
- Validation : Confirm yield and purity via NMR (e.g., characteristic singlet for sulfonamide proton at δ 10–12 ppm) and HRMS (exact mass matching ±2 ppm) .
Q. How can researchers characterize the hydrogen-bonding patterns in this compound crystals?
- Methodological Answer : X-ray crystallography paired with graph set analysis (GSA) is essential:
- Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) to grow single crystals.
- GSA Metrics : Classify hydrogen bonds (e.g., N–H···O=S or I···S interactions) using Etter’s rules. For example, intramolecular S=O···H–N motifs form D -type patterns, while iodine-mediated interactions may create C(4) chains .
- Validation : Compare with databases (e.g., Cambridge Structural Database) to identify novel packing motifs .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer : Begin with enzyme inhibition assays targeting sulfonamide-sensitive pathways:
- Gamma-Secretase Inhibition : Use fluorescence-based assays (e.g., Notch reporter cell lines) to measure IC₅₀. Note structural analogs (e.g., Compound 18 in ) show nanomolar activity .
- Antiviral Screening : Test against viral proteases (e.g., SARS-CoV Mpro) via FRET substrates. Thiophene sulfonamides exhibit competitive inhibition via S–O···active-site interactions .
- Controls : Include known inhibitors (e.g., DAPT for gamma-secretase) to validate assay conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for specific targets?
- Methodological Answer : Systematic SAR requires modular synthesis and functional group interrogation:
- Aromatic Substitution : Replace the 3-iodophenyl group with electron-withdrawing (e.g., –CF₃) or donating (e.g., –OCH₃) groups to modulate binding affinity. shows thiophene-to-naphthalene substitutions reduce steric hindrance in enzyme pockets .
- Linker Modification : Compare sulfonamide vs. carboxamide linkers (e.g., compound 7 in ) to assess hydrogen-bond donor capacity .
- High-Throughput Screening : Use SPR (surface plasmon resonance) to quantify binding kinetics for iterative SAR refinement .
Q. What computational methods are effective for predicting the binding mode of this compound with biological targets?
- Methodological Answer : Combine molecular docking and MD simulations:
- Docking : Use AutoDock Vina with flexible side chains to explore sulfonamide interactions (e.g., with gamma-secretase’s aspartyl protease domain). The iodine atom may contribute halogen bonding (e.g., I···π interactions) .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of key interactions (e.g., S=O···Arg residues). Free energy calculations (MM/PBSA) quantify binding energy contributions .
- Validation : Cross-reference with crystallographic data (e.g., PDB entries in ) for accuracy .
Q. How can crystallographic data resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from polymorphic forms or hydration states:
- Polymorph Screening : Use solvent-drop grinding to identify stable polymorphs. Compare unit cell parameters (e.g., via PXRD) to correlate crystal form with activity .
- Hydration Analysis : TGA/DSC detects bound water molecules, which may alter solubility and membrane permeability. For example, anhydrous forms may exhibit 10x higher cellular uptake .
- Bioactivity Correlation : Test polymorphs in parallel assays (e.g., IC₅₀ comparisons) to establish structure-function relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
